7-Phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Phenyl-1,2,3,4-tetrahydroisoquinoline (7-PTHIQ) is a compound that belongs to a class of compounds called tetrahydroisoquinolines. Tetrahydroisoquinolines are a class of organic compounds that have a wide range of biological activities, including antitumor, antibacterial, and antifungal activities. 7-PTHIQ has been found to have a range of biological activities, including antidepressant, anticonvulsant, and antipsychotic activities.
Scientific Research Applications
1. Intermediate in Pharmaceutical Synthesis
7-Phenyl-1,2,3,4-tetrahydroisoquinoline serves as a key intermediate in pharmaceutical synthesis. It is notably used in the preparation of solifenacin, a drug used to treat urinary antispasms. The racemization of this compound through a one-pot procedure is significant for its industrial production, especially for recycling the waste R enantiomer resulting from the classical resolution process to obtain the S enantiomer (Bolchi et al., 2013).
2. Role in Diabetes Management
Some derivatives of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline, such as (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been identified as potent peroxisome proliferators-activated receptor (PPAR) gamma agonists. These derivatives exhibit significant potential in reducing plasma glucose and triglyceride levels, indicating their potential as effective treatments for diabetes (Azukizawa et al., 2008).
3. Local Anesthetic Properties
7-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising results in their local anesthetic activity. They exhibit high potency, comparable to lidocaine, and a longer duration of complete anesthesia. This finding suggests their potential application in developing new local anesthetics with improved properties (Azamatov et al., 2023).
4. Anticancer Potential
Several studies have focused on synthesizing and evaluating derivatives of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline for anticancer properties. These compounds have shown potent cytotoxicity against various cancer cell lines, highlighting their potential as novel anticancer agents. This line of research is pivotal in the development of safer and more effective anticancer drugs (Redda et al., 2010).
5. Structural and Stereochemical Studies
Investigations into the structural and stereochemical aspects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have provided valuable insights. These studies are crucial for understanding the molecular conformations and interactions that influence the biological activity ofthese compounds. This knowledge is essential for the rational design of new drugs and for optimizing the pharmacological properties of existing compounds (Gzella et al., 2002).
6. Analgesic and Anti-Inflammatory Effects
Research has shown that certain derivatives of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline exhibit significant analgesic and anti-inflammatory effects. These findings are important for the development of new non-narcotic analgesics that could potentially have fewer side effects and a broader range of applications in pain management (Rakhmanova et al., 2022).
7. Enantioseparation for Chiral Analysis
The enantiomers of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline have been successfully separated on polysaccharide-based chiral stationary phases (CSPs). This separation is crucial for the analysis of chiral compounds, which is fundamental in pharmaceutical research and quality control (Kažoka et al., 2011).
8. Synthesis and Biological Evaluation as PDE4 Inhibitors
7-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their inhibitory activity against phosphodiesterase type 4 (PDE4). These compounds, with specific structural modifications, have shown promising inhibitory activity, opening avenues for the development of new therapeutic agents for diseases related to PDE4 dysfunction (Song et al., 2015).
properties
IUPAC Name |
7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-7,10,16H,8-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIVTFOULAOFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274946 | |
Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
24464-41-3 | |
Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.